Ambiguine

Beschreibung

Eigenschaften

CAS-Nummer |

68388-52-3 |

|---|---|

Molekularformel |

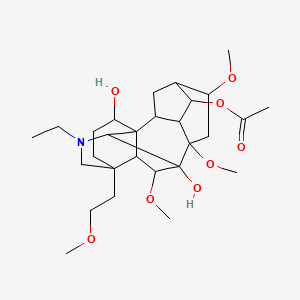

C28H45NO8 |

Molekulargewicht |

523.7 g/mol |

IUPAC-Name |

[11-ethyl-9,16-dihydroxy-6,8,18-trimethoxy-13-(2-methoxyethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate |

InChI |

InChI=1S/C28H45NO8/c1-7-29-14-25(10-11-33-3)9-8-19(31)27-17-12-16-18(34-4)13-26(36-6,20(17)21(16)37-15(2)30)28(32,24(27)29)23(35-5)22(25)27/h16-24,31-32H,7-14H2,1-6H3 |

InChI-Schlüssel |

PZQUJIBUDVFDII-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)OC)O)OC)O)CCOC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

what are ambiguine isonitriles

An In-depth Technical Guide to the Ambiguine Isonitriles: From Natural Sources to Therapeutic Potential

Abstract

The this compound isonitriles represent a fascinating and potent class of indole alkaloids derived from cyanobacteria. Characterized by a unique isonitrile functional group, these compounds exhibit a broad spectrum of pronounced biological activities, including potent antimicrobial, antifungal, and cytotoxic effects. This guide provides a comprehensive technical overview of the this compound isonitriles, consolidating current knowledge on their chemical structure, natural biosynthesis, and proposed mechanisms of action. We further present detailed, field-proven methodologies for their isolation, structural elucidation, and bioactivity screening. By synthesizing experimental protocols with mechanistic insights and structure-activity relationship (SAR) data, this document aims to serve as a critical resource for researchers seeking to explore the therapeutic and synthetic potential of these remarkable natural products.

Introduction to the this compound Isonitriles

The this compound isonitriles are a family of complex, polycyclic indole alkaloids first isolated from the terrestrial blue-green alga (cyanobacterium) Fischerella ambigua. These compounds belong to the larger class of hapalindole-type natural products but are distinguished by the presence of a reactive isonitrile moiety (–N≡C), which is crucial to their biological activity. Their discovery has spurred significant interest within the drug development community due to their potent bioactivities against a range of clinically relevant targets. Notably, they have demonstrated strong activity against multidrug-resistant bacteria, pathogenic fungi, and various cancer cell lines, marking them as promising leads for next-generation therapeutic agents.

Chemical Structure and Properties

The core chemical architecture of the this compound isonitriles is a rigid, fused ring system derived from an indole precursor. Variations within the family arise from differing patterns of halogenation (typically chlorine), oxidation, and stereochemistry. The isonitrile group, a key pharmacophore, confers a unique electronic and steric profile that is believed to underpin the compounds' high reactivity and potent biological effects.

Introduction: Cyanobacteria as a Frontier for Natural Product Discovery

An In-depth Technical Guide to the Discovery of Ambiguine Alkaloids from Cyanobacteria

Cyanobacteria, often referred to as blue-green algae, represent an ancient and prolific phylum of microorganisms that have evolved a sophisticated metabolic machinery for producing a vast array of secondary metabolites. These natural products exhibit remarkable structural complexity and potent biological activities, making them a fertile ground for drug discovery.[1][2] Among the diverse classes of compounds isolated from these organisms, the indole alkaloids of the Stigonematales order stand out. This group, which includes the hapalindoles, fischerindoles, welwitindolinones, and ambiguines, is characterized by intricate polycyclic architectures and significant therapeutic potential.[1][2]

The this compound alkaloids, first isolated in 1992 from Fischerella ambigua, are a particularly fascinating subgroup.[3][4] They are distinguished by the presence of an isoprene unit at the C-2 position of the indole core, which often cyclizes to form an additional seven-membered ring, resulting in a unique pentacyclic scaffold.[2] Many ambiguines also feature an isonitrile or nitrile functional group and can be halogenated, adding to their structural diversity and biological potency.[2][4] This guide provides a comprehensive technical overview of the discovery of this compound alkaloids, from their isolation and characterization to their biosynthesis, chemical synthesis, and promising biological activities, tailored for researchers and professionals in natural product chemistry and drug development.

Isolation and Purification: A Bioassay-Guided Approach

The discovery of new this compound alkaloids often follows a bioassay-guided fractionation strategy, where crude extracts of cyanobacterial biomass are systematically purified, with each fraction being tested for a specific biological activity (e.g., antimicrobial or cytotoxic effects).[5][6] The producing organisms are typically filamentous cyanobacteria belonging to the Stigonematales order, including genera such as Fischerella, Hapalosiphon, and Westiellopsis.[2][7]

Experimental Protocol: Representative Workflow for this compound Isolation

This protocol outlines a generalized, yet detailed, workflow for the isolation of this compound alkaloids from a laboratory-scale culture of Fischerella ambigua. The causality behind each step is explained to provide a deeper understanding of the process.

1. Cultivation and Biomass Harvesting:

-

Step 1.1: Cultivate Fischerella ambigua (e.g., strain UTEX 1903) in a suitable liquid medium (e.g., BG-11) under controlled conditions of light and temperature until sufficient biomass is achieved (typically several liters of culture).

-

Step 1.2: Harvest the cyanobacterial biomass by filtration or centrifugation.

-

Step 1.3: Lyophilize (freeze-dry) the collected biomass to yield a stable, dry powder. This is critical as it removes water, which would otherwise interfere with the initial extraction using organic solvents.

2. Extraction:

-

Step 2.1: Macerate the freeze-dried biomass (e.g., 2-3 g) repeatedly with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[5]

-

Rationale: This solvent combination is effective for extracting a broad range of metabolites, from nonpolar to moderately polar compounds, which encompasses the physicochemical properties of most this compound alkaloids.

-

Step 2.2: Combine the solvent extracts and evaporate the solvent in vacuo to yield a crude extract. This crude extract is the starting point for bioassays and chromatographic fractionation.

3. Chromatographic Fractionation:

-

Step 3.1: Initial Fractionation (Silica Gel Chromatography):

-

Apply the crude extract to a silica gel column.

-

Elute the column with a step gradient of increasing polarity, starting with a nonpolar solvent like hexane or CH₂Cl₂ and gradually increasing the proportion of a more polar solvent like ethyl acetate or MeOH.[5]

-

Collect fractions and test for the desired biological activity. The active fractions are pooled for further purification.

-

Causality: This step separates the complex mixture into simpler fractions based on polarity, significantly reducing the complexity for subsequent, higher-resolution steps.

-

-

Step 3.2: Size-Exclusion Chromatography (Sephadex LH-20):

-

Dissolve the active, pooled fractions in a suitable solvent (e.g., methanol or a CH₂Cl₂/MeOH mixture).

-

Apply the solution to a Sephadex LH-20 column and elute with the same solvent.[5]

-

Causality: This technique separates molecules based on their size. It is highly effective for removing pigments and other high-molecular-weight contaminants that are common in cyanobacterial extracts.

-

-

Step 3.3: High-Performance Liquid Chromatography (HPLC):

-

Subject the purified fractions to reversed-phase HPLC (RP-HPLC) using a C18 column.

-

Elute with a gradient of water and an organic solvent such as acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Monitor the elution profile with a UV detector (the indole chromophore of ambiguines absorbs around 230 and 275 nm) and collect peaks corresponding to individual compounds.[5]

-

Causality: RP-HPLC provides the high resolution necessary to separate structurally similar this compound congeners from one another, yielding pure compounds for structural elucidation.

-

Workflow Diagram: this compound Isolation

Caption: Bioassay-guided workflow for isolating this compound alkaloids.

Structural Elucidation and Chemical Diversity

The this compound alkaloids possess fused penta- and hexacyclic carbon skeletons.[7] Their structures are determined using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular formula.

-

Infrared (IR) Spectroscopy: Crucial for identifying the characteristic isonitrile (–N≡C) functional group, which shows a sharp absorption around 2125 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is used to piece together the carbon skeleton and establish the relative stereochemistry of the numerous chiral centers.[5][7]

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the complete structure, including the absolute stereochemistry.[5]

The family includes tetracyclic and pentacyclic variants, with the latter formed by the cyclization of the C-2 isoprene unit.[2] Further diversity arises from chlorination, epoxidation, and the presence of nitrile or isothiocyanate groups instead of the more common isonitrile.[2]

The this compound Biosynthetic Pathway

The biosynthesis of this compound alkaloids is a complex process that begins with precursors from primary metabolism and involves a cascade of remarkable enzymatic transformations. The genetic blueprint for this pathway is encoded within a large, 42 kbp biosynthetic gene cluster (BGC) named the 'amb' cluster, identified in Fischerella ambigua.[8][9][10]

Key Biosynthetic Steps:

-

Precursor Formation: The pathway starts with two primary building blocks: a tryptophan-derived indole isonitrile and the C10 isoprenoid unit, geranyl pyrophosphate (GPP).[2][7]

-

Core Scaffold Assembly: A pivotal enzyme, a "Stig cyclase," catalyzes a remarkable three-step reaction: geranylation of the indole at the C-3 position, followed by a[11][11]-sigmatropic (Cope) rearrangement and subsequent cyclization to form the core hapalindole skeleton.[12]

-

Formation of the this compound Skeleton: A C-2 indole dimethylallyltransferase then attaches a second prenyl group (from dimethylallyl pyrophosphate, DMAPP) to the hapalindole core. This "reverse" prenylation is the defining step leading to the this compound class.[8][12]

-

Late-Stage Tailoring: The immense structural diversity of the ambiguines is generated by a suite of late-stage tailoring enzymes. The 'amb' gene cluster contains several genes for non-heme iron-dependent oxygenases, which are responsible for regio- and stereospecific chlorinations, hydroxylations, and epoxidations that decorate the core scaffold.[8][10][13]

Diagram: Proposed Biosynthetic Pathway of this compound Alkaloids

Caption: Key enzymatic stages in this compound alkaloid biosynthesis.

Total Synthesis: Navigating Molecular Complexity

The intricate, densely functionalized, and stereochemically rich structures of the this compound alkaloids present a formidable challenge for chemical synthesis.[4] Successful total syntheses not only confirm the proposed structures but also provide access to analogs for structure-activity relationship (SAR) studies. Several elegant synthetic routes have been developed, often featuring innovative strategies.

Key Synthetic Strategies:

-

Convergent Approaches: Many syntheses are convergent, meaning that large fragments of the molecule are prepared separately and then joined together late in the synthesis. For example, the total synthesis of (+)-ambiguine G utilized a convergent strategy where two key components of the carbon framework were joined via a pivotal [4+3] cycloaddition reaction.[3][4][11]

-

Sequential Indole Functionalization: An alternative strategy involves building the complex architecture step-by-step from a simple indole starting material. The first total synthesis of a pentacyclic member, (–)-ambiguine P, employed sequential alkylations of an indole core.[14] A key step in this synthesis was an intramolecular Nicholas reaction to forge the characteristic seven-membered ring.[14]

Diagram: Conceptual Workflow of this compound Total Synthesis

Caption: A convergent strategy for the total synthesis of ambiguines.

Potent Biological Activities and Therapeutic Promise

The this compound alkaloids exhibit a broad spectrum of potent biological activities, underscoring their potential as leads for drug development.[15][16][17] Their antimicrobial and cytotoxic properties are particularly noteworthy.

-

Antibacterial Activity: Many ambiguines show strong activity against pathogenic bacteria, including multidrug-resistant strains. Notably, they have been evaluated against Mycobacterium tuberculosis (the causative agent of TB) and Bacillus anthracis (the agent of anthrax).[5][9]

-

Antifungal Activity: The initial discovery of ambiguines was driven by their fungicidal properties.[3][4]

-

Cytotoxic and Anticancer Activity: Several ambiguines display potent cytotoxicity against various cancer cell lines. This compound I isonitrile, for instance, induces cell death in breast cancer cells and is also a powerful inhibitor of the pro-inflammatory transcription factor NF-κB, with an IC₅₀ of 30 nM.[4]

Table: Biological Activities of Selected this compound Alkaloids

| Alkaloid | Biological Activity | Target Organism/Cell Line | Potency (MIC or IC₅₀) | Reference |

| Fischthis compound B | Antibacterial | Mycobacterium tuberculosis | MIC: 2 µM | [7] |

| This compound A Isonitrile | Antibacterial | Bacillus anthracis | MIC: 1.0 µM | [6] |

| This compound I Isonitrile | Anti-inflammatory | NF-κB Inhibition | IC₅₀: 30 nM | [4] |

| This compound I Isonitrile | Cytotoxic | HT-29 Colon Cancer | - | [4] |

| This compound I Isonitrile | Cytotoxic | MCF-7 Breast Cancer | - | [4] |

| This compound K Isonitrile | Antibacterial | Mycobacterium tuberculosis | MIC: 6.6 µM | [6] |

| This compound M Isonitrile | Antibacterial | Mycobacterium tuberculosis | MIC: 7.5 µM | [6] |

Conclusion and Future Directions

The this compound alkaloids represent a remarkable class of natural products discovered from cyanobacteria. Their journey from isolation to synthesis highlights the power of natural product chemistry in uncovering novel molecular architectures with significant therapeutic potential. The elucidation of their biosynthetic pathway has revealed fascinating enzymatic machinery that could be harnessed for future synthetic biology applications. While their complex structures pose a significant synthetic hurdle, continued innovation in synthetic chemistry will undoubtedly make these molecules and their analogs more accessible for extensive pharmacological evaluation. Future research should focus on elucidating their precise mechanisms of action, expanding SAR studies with synthetically derived analogs, and exploring the biosynthetic potential of other Stigonematales cyanobacteria to uncover further structural and biological diversity.

References

- 1. Recent advances in Hapalindole-type cyanobacterial alkaloids: biosynthesis, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 5. Antimicrobial this compound Isonitriles from the Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial this compound isonitriles from the cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hapalindole-related Alkaloids from the Cultured Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of this compound indole alkaloids in cyanobacterium Fischerella ambigua. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. scispace.com [scispace.com]

- 14. Total Synthesis of Pentacyclic (–)-Ambiguine P Using Sequential Indole Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

biological activity of ambiguine compounds

An In-Depth Technical Guide to the Biological Activity of Ambiguine Compounds

Abstract

This compound compounds represent a structurally complex class of indole alkaloids derived from cyanobacteria, primarily of the Stigonematales order. These natural products have garnered significant scientific interest due to their potent and broad-spectrum biological activities. This guide provides a comprehensive technical overview of the known biological effects of this compound alkaloids, focusing on their antibacterial, antifungal, and cytotoxic properties. We delve into the current understanding of their mechanisms of action, including the inhibition of critical bacterial metabolic pathways and the modulation of key signaling cascades, such as NF-κB, in cancer cells. Furthermore, this document furnishes detailed, field-proven experimental protocols for assessing these bioactivities, including bioassay-guided fractionation, minimum inhibitory concentration (MIC) determination, and MTT-based cytotoxicity assays. Quantitative efficacy data are systematically presented, and key workflows and signaling pathways are visualized to provide researchers and drug development professionals with a thorough and actionable resource for advancing the study of these promising therapeutic leads.

Introduction to this compound Alkaloids

This compound alkaloids are a family of intricate secondary metabolites belonging to the larger hapalindole-type alkaloid class.[1][2] First isolated from cyanobacteria (blue-green algae) such as Fischerella ambigua, Hapalosiphon hibernicus, and Westiellopsis prolifica, these compounds are characterized by a fused tetracyclic or pentacyclic ring system.[3][4] Many members of this family feature an uncommon isonitrile functional group and may be halogenated (typically with chlorine), adding to their structural diversity and chemical complexity.[3][5]

The biosynthesis of ambiguines is complex, originating from tryptophan and geranyl diphosphate.[3] The identification of the this compound (amb) biosynthetic gene cluster has revealed the enzymatic machinery responsible for their formation, including enzymes for isonitrile synthesis and late-stage C-H activations that lead to the diverse array of this compound structures.[4] This structural complexity is matched by a broad range of potent biological activities, including significant antibacterial, antifungal, and cytotoxic effects, positioning them as compelling scaffolds for drug discovery programs.[1][3][6]

Bio-Discovery Workflow: From Cyanobacteria to Pure Compound

The discovery of this compound compounds is a classic example of natural product chemistry, relying on bioassay-guided fractionation to isolate active molecules from a complex biological matrix. This systematic process ensures that chemical separation efforts are continually focused on the fractions that exhibit the desired biological effect.

The general workflow begins with the mass culture of the source cyanobacterium, such as Fischerella ambigua.[3] The biomass is harvested and subjected to solvent extraction to create a crude extract. This extract is then tested in a primary biological screen (e.g., an antibacterial assay). If active, the extract undergoes successive rounds of chromatographic separation, with each resulting fraction being re-tested for activity. This iterative process progressively purifies the active constituent, leading to the isolation of a single bioactive compound whose structure is then determined using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Caption: Workflow for Bioassay-Guided Isolation of this compound Compounds.

Spectrum of Biological Activities

This compound alkaloids exhibit a remarkable range of biological activities, making them subjects of intense research for potential therapeutic applications.

Antibacterial Activity

Numerous this compound isonitriles have demonstrated potent activity against a variety of bacterial pathogens, including clinically significant and drug-resistant strains.[3] Bioassay-guided fractionation of extracts from Fischerella ambigua has led to the isolation of compounds with strong antibacterial properties.[3] Notably, ambiguines have shown efficacy against Mycobacterium tuberculosis and Bacillus anthracis.[3] For instance, this compound K and M isonitriles are particularly active against M. tuberculosis, while this compound A isonitrile is highly potent against B. anthracis.[3]

Antifungal Activity

The initial discovery of this compound isonitriles was driven by their fungicidal properties.[6] this compound H and I isonitriles, isolated from a Fischerella species, have been reported to possess both antibacterial and antimycotic (antifungal) activity. This dual activity is a highly desirable trait for new antimicrobial drug candidates, as it suggests a broad spectrum of action.

Cytotoxic (Anticancer) Activity

Beyond their antimicrobial effects, several this compound compounds and their structural relatives have displayed significant cytotoxicity against various cancer cell lines. This has opened a promising avenue for their investigation as anticancer agents. This compound I isonitrile has been shown to be a potent inhibitor of the NF-κB transcription factor (IC50 = 30 nM) and exhibits cytotoxic activity against HT-29 colon cancer and MCF-7 breast cancer cells.[2] Further studies revealed that it induces caspase-independent cell death in MCF-7 cells. Hapalindole H, a structurally related alkaloid, also acts as a potent NF-κB inhibitor and induces apoptosis in prostate cancer cells by affecting the intrinsic mitochondrial pathway.[2]

Other Reported Activities

The biological profile of this compound-type alkaloids extends to other areas as well. Some members of the broader hapalindole family have been reported to have insecticidal and phytotoxic activities.[6] For example, the phytotoxicity of this compound D isonitrile has been linked to its ability to inhibit mitosis. This wide array of activities underscores the potential for these compounds to interact with multiple biological targets.

Quantitative Efficacy Analysis

The potency of this compound compounds is best illustrated by their quantitative measures of activity, such as the Minimum Inhibitory Concentration (MIC) for antimicrobial effects and the half-maximal inhibitory concentration (IC50) for cytotoxic or enzyme-inhibiting effects.

| Compound | Biological Activity | Target Organism / Cell Line | Potency (MIC or IC50) | Reference(s) |

| This compound A Isonitrile | Antibacterial | Bacillus anthracis | 1.0 µM (MIC) | [3] |

| This compound K Isonitrile | Antibacterial | Mycobacterium tuberculosis | 6.6 µM (MIC) | [3] |

| This compound M Isonitrile | Antibacterial | Mycobacterium tuberculosis | 7.5 µM (MIC) | [3] |

| This compound I Isonitrile | NF-κB Inhibition | (Biochemical Assay) | 30 nM (IC50) | [2] |

| This compound I Isonitrile | Cytotoxicity | HT-29 Colon Cancer | Active | [2] |

| This compound I Isonitrile | Cytotoxicity | MCF-7 Breast Cancer | Active | [2] |

| Hapalindole H | NF-κB Inhibition | (Biochemical Assay) | 0.76 µM (IC50) | [2] |

| Hapalindole H | Cytotoxicity | PC-3 Prostate Cancer | 0.02 µM (IC50) | [2] |

| Note: Hapalindole H is a closely related hapalindole-type alkaloid often studied alongside ambiguines. |

Mechanisms of Action

Understanding the molecular basis for the biological activities of this compound compounds is crucial for their development as therapeutic agents. Research has begun to uncover several key mechanisms.

Antimicrobial Mechanism

The antibacterial action of many isonitrile-containing natural products, including ambiguines, is increasingly understood to involve covalent modification of essential bacterial enzymes.[7] Recent studies on monoisonitriles have revealed that these compounds can act as covalent inhibitors, specifically targeting the active site cysteine residues of enzymes critical for bacterial survival.[7] Two such targets identified are:

-

FabF (β-ketoacyl-ACP synthase II): An essential enzyme in the bacterial fatty acid biosynthesis pathway.

-

GlmS (Glutamine-fructose-6-phosphate aminotransferase): A key enzyme in the hexosamine pathway, which is vital for cell wall construction.[7]

By covalently binding to and inactivating these enzymes, the isonitrile compounds disrupt fundamental metabolic processes, leading to bacteriostasis or cell death.[7] Additionally, some related hapalindoles have been found to inhibit bacterial RNA synthesis by directly interacting with RNA polymerase.[8]

Cytotoxic Mechanism: Modulation of the NF-κB Signaling Pathway

A significant mechanism underlying the anticancer potential of ambiguines is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a transcription factor that plays a central role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[9] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy.[9]

This compound I isonitrile and Hapalindole H are potent inhibitors of this pathway.[2] By blocking NF-κB activation, these compounds can prevent the transcription of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL), thereby sensitizing cancer cells to apoptosis or inducing cell death directly. The effect of Hapalindole H on the mitochondrial membrane further suggests that these compounds can trigger the intrinsic apoptotic pathway.[2]

Caption: Putative Mechanism: Inhibition of NF-κB Pathway by Ambiguines.

Key Experimental Methodologies

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the .

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and efficient technique for determining the MIC of a compound against a specific bacterium.[10][11][12]

Objective: To find the lowest concentration of an this compound compound that visibly inhibits bacterial growth in vitro.

Materials:

-

Sterile 96-well microtiter plates

-

Test this compound compound, dissolved in a suitable solvent (e.g., DMSO)

-

Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum, adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

-

Positive control (standard antibiotic) and negative control (vehicle solvent)

-

Microplate reader or visual assessment

Step-by-Step Methodology:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the dissolved this compound compound stock solution to the first column of wells, creating a 1:2 dilution. Mix thoroughly.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column. This creates a concentration gradient.

-

Control Wells: Designate wells for a positive control (broth + inoculum + standard antibiotic), a negative/growth control (broth + inoculum + vehicle), and a sterility control (broth only).

-

Inoculation: Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to each well (except the sterility control). The final volume in each well is now 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the this compound compound in which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[11]

Caption: Experimental Workflow for MIC Determination via Broth Microdilution.

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[13][14][15] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15]

Objective: To determine the cytotoxic effect of an this compound compound on a cancer cell line and calculate its IC50 value.

Materials:

-

Adherent cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Sterile 96-well flat-bottom plates

-

Test this compound compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[13]

-

Multichannel pipette, incubator, microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of the MTT stock solution to each well.[14][15]

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shake on an orbital shaker for 15 minutes.[13]

-

Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570-590 nm.[13]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion and Future Directions

This compound compounds stand out as a highly promising class of natural products with a diverse and potent range of biological activities. Their efficacy against critical bacterial pathogens and various cancer cell lines, underpinned by specific mechanisms such as enzymatic inhibition and modulation of the NF-κB pathway, validates their potential as scaffolds for next-generation therapeutics. The established protocols for bio-discovery and activity assessment provide a robust framework for continued research.

Despite these advances, several areas warrant further investigation. The full spectrum of their biological targets remains to be elucidated. Two key areas for future research include:

-

Anti-Biofilm Activity: Bacterial biofilms are a major cause of persistent infections and are notoriously resistant to conventional antibiotics.[16] Investigating the ability of this compound compounds to inhibit biofilm formation or eradicate established biofilms could open up new therapeutic avenues.[17][18][19]

-

Serine Protease Inhibition: Serine proteases are involved in a vast array of physiological and pathological processes, making them important drug targets.[20][21][22] Given that many indole alkaloids interact with enzymes, screening ambiguines for activity against key serine proteases (e.g., thrombin, elastase, or viral proteases) could uncover novel applications.[23]

Continued exploration into the synthesis, mechanisms, and broader biological profile of this compound alkaloids will be essential to fully unlock their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. Antimicrobial this compound isonitriles from the cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of this compound indole alkaloids in cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Pentacyclic (–)-Ambiguine P Using Sequential Indole Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. scielo.br [scielo.br]

- 12. protocols.io [protocols.io]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. mdpi.com [mdpi.com]

- 17. contagionlive.com [contagionlive.com]

- 18. news.umich.edu [news.umich.edu]

- 19. mdpi.com [mdpi.com]

- 20. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 23. Search for Non-Protein Protease Inhibitors Constituted with an Indole and Acetylene Core - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Remarkable Family of Indole Alkaloids

An In-Depth Technical Guide to the Ambiguine Alkaloid Family: From Biosynthesis to Therapeutic Potential

The this compound alkaloids are a fascinating and structurally complex family of natural products isolated from cyanobacteria, particularly species like Fischerella ambigua and others belonging to the Stigonemataceae family.[1][2] These compounds are a subset of the larger hapalindole class of indole alkaloids, distinguished by unique structural modifications that impart a wide range of potent biological activities.[3][4] Their discovery has spurred significant interest within the scientific community, driven by their potential as leads for the development of new antibacterial, antifungal, and anticancer agents.[1][5][6]

This guide provides a comprehensive technical overview of the this compound alkaloid family, intended for researchers, scientists, and drug development professionals. We will delve into their structural diversity, biosynthetic origins, landmark achievements in total synthesis, and the spectrum of their biological activities, supported by detailed methodologies for their study.

Structural Architecture: The Core and Its Diversity

The this compound alkaloids are characterized by a complex polycyclic framework derived from tryptophan and geranyl diphosphate.[1] Their structural foundation is closely related to the hapalindoles, but with a key distinguishing feature: the presence of a reverse-prenyl group at the C2 position of the indole ring.[3] This addition is the gateway to the family's structural diversification.

The family is broadly classified into two major subclasses:

-

Tetracyclic Ambiguines: These members, such as this compound A and H, retain a four-ring system analogous to the hapalindoles but with the C2 reverse-prenylation.[6]

-

Pentacyclic Ambiguines: In this larger subclass, the reverse-prenyl group undergoes further intramolecular cyclization to form a distinctive seven-membered ring, creating a fused 6-6-6-5-7 pentacyclic scaffold.[3][6][7] This seven-membered ring can be further functionalized with epoxides, diols, or dienes, contributing to the vast structural diversity observed in compounds like this compound G and P.[3][5][6]

Further complexity arises from stereochemical variations, particularly at the C10 and C13 positions, which can feature a tertiary alcohol and a chlorine atom, respectively.[3][8] The presence of an isonitrile functional group is also a common feature, critical to their biological activity.

| Compound | Class | Key Structural Features | Primary Source |

| This compound A | Tetracyclic | Reverse-prenyl group at C2 | Fischerella ambigua |

| This compound G | Pentacyclic | Chlorinated (C13), contains a seven-membered ring with a diene | Fischerella ambigua |

| This compound H | Tetracyclic | Isonitrile, reverse-prenyl group | Fischerella ambigua |

| This compound I | Pentacyclic | Isonitrile, seven-membered ring | Fischerella ambigua |

| This compound K | Pentacyclic | Isonitrile, seven-membered ring | Fischerella ambigua[1] |

| This compound P | Pentacyclic | Seven-membered ring with a diene | Fischerella ambigua |

Biosynthesis: Nature's Synthetic Strategy

The intricate structures of this compound alkaloids are assembled through a sophisticated biosynthetic pathway. The identification of the 42 kbp this compound (amb) biosynthetic gene cluster in Fischerella ambigua UTEX1903 has provided critical insights into their formation.[7]

The pathway commences with precursors 3-((Z)-2'-isocyanoethenyl) indole and geranyl pyrophosphate. A key step involves the tailoring of a hapalindole G intermediate by a C-2 indole dimethylallyltransferase, which installs the signature reverse-prenyl group, thereby committing the molecule to the this compound pathway.[7]

The remarkable structural diversification is achieved through late-stage C-H activations. The gene cluster contains five nonheme iron-dependent oxygenase genes, which are believed to orchestrate regio- and stereospecific modifications, including chlorination, hydroxylation, and epoxidation, to generate the various congeners observed in nature.[7]

Caption: Simplified proposed biosynthetic pathway of this compound alkaloids.

Total Synthesis: Conquering Molecular Complexity

The structural intricacy and potent bioactivities of the this compound alkaloids have made them highly challenging and attractive targets for total synthesis.[3] Synthetic efforts not only provide a definitive confirmation of their structure but also enable access to analogues for structure-activity relationship (SAR) studies.

Key achievements include the total synthesis of this compound H, this compound G, and this compound P.[3][5][6] These syntheses showcase state-of-the-art synthetic strategies:

-

Convergent Strategies: Many approaches involve the synthesis of key fragments that are later joined, such as the convergent synthesis of the ABCD ring core of ambiguines.[3][5]

-

[4+3] Cycloaddition: The total synthesis of (+)-ambiguine G featured a pivotal [4+3] cycloaddition reaction to construct the challenging seven-membered ring.[5][9] This strategic move efficiently conjoins two complex fragments of the molecule.

-

Sequential Indole Functionalization: The synthesis of (–)-ambiguine P utilized sequential alkylations of the indole core to rapidly build the pentacyclic framework, demonstrating an alternative and powerful approach to assembling the complex scaffold.[6]

These synthetic routes provide a platform for producing derivatives that are inaccessible from natural sources, allowing for a systematic exploration of the pharmacophore and optimization of biological activity.

Biological Activities and Therapeutic Potential

The this compound family exhibits a broad spectrum of potent biological activities, positioning them as promising leads for drug discovery.

Antibacterial Activity

Numerous this compound isonitriles have demonstrated significant antibacterial properties. Their activity is particularly notable against clinically relevant and resilient pathogens.

-

Mycobacterium tuberculosis : this compound K and M isonitriles are potent inhibitors, with reported Minimum Inhibitory Concentration (MIC) values of 6.6 µM and 7.5 µM, respectively.[1][10]

-

Bacillus anthracis : this compound A isonitrile shows exceptionally potent activity against the causative agent of anthrax, with a reported MIC of 1.0 µM.[1][10]

| Compound | Target Organism | MIC (µM) | Reference |

| This compound A isonitrile | Bacillus anthracis | 1.0 | [1][10] |

| This compound K isonitrile | Mycobacterium tuberculosis | 6.6 | [1][10] |

| This compound M isonitrile | Mycobacterium tuberculosis | 7.5 | [1][10] |

Antifungal Activity

The initial discovery of this compound isonitriles was linked to their fungicidal properties.[2] Members of the broader hapalindole family, including the ambiguines, are recognized for their activity against various fungal strains, suggesting their potential as novel antifungal agents.[6]

Anticancer Activity

Several this compound alkaloids have displayed significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer therapeutics.

-

Cytotoxicity: this compound I isonitrile has shown cytotoxic effects against HT-29 colon cancer and MCF-7 breast cancer cells.[5][9]

-

Mechanism of Action: In MCF-7 cells, this compound I isonitrile has been shown to induce caspase-independent cell death, suggesting a novel mechanism that could be effective in apoptosis-resistant cancers.[5][9]

Anti-inflammatory Activity

Beyond cytotoxicity, ambiguines have shown potential as modulators of inflammatory pathways. This compound I isonitrile is a potent inhibitor of the NF-κB (Nuclear Factor kappa B) signaling pathway, with a reported IC₅₀ of just 30 nM.[5][9] The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases and cancers. This potent inhibition suggests a strong therapeutic potential for ambiguines in these areas.

References

- 1. Antimicrobial this compound Isonitriles from the Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic Studies on the this compound Family of Alkaloids: Construction of the ABCD Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total Synthesis of Pentacyclic (–)-Ambiguine P Using Sequential Indole Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of this compound indole alkaloids in cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 10. Antimicrobial this compound isonitriles from the cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Spectroscopic Analysis of Ambiguine K Isonitrile

Foreword: The this compound alkaloids, a family of complex indole alkaloids isolated from cyanobacteria, represent a significant frontier in natural product chemistry and drug discovery.[1][2] Their intricate polycyclic structures and potent biological activities, particularly their antimicrobial properties against pathogens like Mycobacterium tuberculosis, make them compelling targets for research.[1][3][4] this compound K isonitrile, a chlorinated member of this family, exemplifies the structural complexity that necessitates a multi-faceted spectroscopic approach for unambiguous characterization.[1] This guide provides a detailed exploration of the spectroscopic techniques and analytical logic required to elucidate and verify the structure of this compound K isonitrile, intended for researchers, chemists, and drug development professionals engaged in the study of complex natural products.

The Strategic Imperative: A Multi-Modal Spectroscopic Approach

The structural elucidation of a novel or complex natural product like this compound K isonitrile is not a linear process but an integrative puzzle. No single technique can provide the complete picture. Instead, we rely on a synergistic workflow where each spectroscopic method provides a unique and essential piece of information. Mass spectrometry defines the molecular formula, infrared and UV-visible spectroscopy identify key chromophores and functional groups, and a suite of advanced NMR experiments maps the intricate web of atomic connectivity and spatial relationships.

Mass Spectrometry: Defining the Molecular Formula

Expertise & Causality: The first step in analyzing any unknown compound is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough accuracy (typically <5 ppm) to distinguish between isobaric formulas. For this compound K isonitrile, Electrospray Ionization (ESI) is an effective soft ionization technique, as it minimizes fragmentation and preserves the molecular ion, which is crucial for accurate formula determination.

The presence of a chlorine atom is a key structural feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This isotopic signature produces a characteristic pattern in the mass spectrum: a pair of peaks separated by two mass units (e.g., [M+H]⁺ and [M+2+H]⁺) with a 3:1 intensity ratio. Observing this pattern is a rapid and reliable method for confirming the presence and number of chlorine atoms in the molecule.

Reported Data: this compound K isonitrile was isolated as colorless needles.[1][5] HRMS analysis using ESI in negative mode gave a quasi-molecular ion [M-H]⁻ at m/z 419.18979, establishing the molecular formula as C₂₆H₂₉ClN₂O.[1][5] Furthermore, the ESI mass spectrum exhibited a 3:1 ion cluster at m/z 443/445 for the [M+Na]⁺ adduct, confirming the presence of a single chlorine atom.[1][2][5]

| Parameter | Observed Value | Conclusion |

| Ionization Mode | ESI (Electrospray Ionization) | Soft ionization suitable for complex natural products. |

| HRMS Ion ([M-H]⁻) | m/z 419.18979 | Molecular Formula: C₂₆H₂₉ClN₂O.[1] |

| Isotopic Cluster ([M+Na]⁺) | m/z 443 / 445 (3:1 ratio) | Confirms the presence of one chlorine atom.[1][5] |

Experimental Protocol: High-Resolution ESI-Mass Spectrometry

-

Sample Preparation: Dissolve ~0.1 mg of purified this compound K isonitrile in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known standard immediately prior to analysis to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Parameters: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal of the molecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺) and minimize in-source fragmentation.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000 amu). Ensure the resolution is set high enough (>10,000) to achieve accurate mass measurements.

-

Data Analysis: Process the acquired data to identify the monoisotopic mass of the parent ion. Use the instrument's software to calculate the elemental composition that best fits the measured accurate mass. Examine the spectrum for the characteristic 3:1 isotopic pattern confirming the presence of chlorine.

Vibrational & Electronic Spectroscopy: Identifying Key Functional Groups

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a powerful, non-destructive technique for identifying specific functional groups based on their characteristic vibrational frequencies. For this compound K isonitrile, the most diagnostic feature is the isonitrile (R–N≡C) group. The N≡C triple bond stretch of an isonitrile is highly specific, appearing in a relatively quiet region of the spectrum where few other functional groups absorb. This makes its identification unambiguous. The frequency for isonitriles typically appears between 2100-2150 cm⁻¹, a key diagnostic marker that distinguishes it from the related nitrile (R–C≡N) group, which absorbs at higher frequencies (2210-2260 cm⁻¹).[6]

Reported Data: The IR spectrum of this compound K isonitrile shows a strong absorption band at νₘₐₓ 2125 cm⁻¹ .[1][2][5] This frequency falls squarely within the expected range for an isonitrile moiety and is a critical piece of evidence for its presence in the structure.[1][2][5]

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, making it particularly useful for identifying conjugated systems and aromatic chromophores. The indole ring system, which forms the core of the this compound alkaloids, has a characteristic UV absorption profile. Typically, indole and its simple derivatives show two main absorption bands: a stronger band around 220-230 nm and a weaker, broader band with fine structure around 270-290 nm.[7][8]

Reported Data: The UV spectrum of this compound K isonitrile, recorded in methanol, displayed absorption maxima at λₘₐₓ 230 nm and 275 nm .[1][2][5] This absorption pattern is highly characteristic of the indole moiety, providing strong evidence for its presence in the molecular scaffold.[1][2]

Experimental Protocol: IR and UV-Vis Spectroscopy

-

IR Sample Preparation (FTIR-ATR): Place a small amount of the solid, purified compound directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

-

IR Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically generate the transmittance or absorbance spectrum.

-

UV-Vis Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.2-1.0 AU).

-

UV-Vis Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution. Scan across a range of approximately 200-600 nm to record the absorption spectrum. Identify the wavelengths of maximum absorbance (λₘₐₓ).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule as complex as this compound K isonitrile, a combination of 1D (¹H, ¹³C) and 2D experiments is essential.

1D NMR: The Atomic Census (¹H and ¹³C)

Expertise & Causality:

-

¹H NMR: Provides information about the number and type of protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, while the coupling constant (J) reveals the number of neighboring protons, helping to establish connectivity through bonds.

-

¹³C NMR: Shows the signals for each unique carbon atom. The chemical shift indicates the type of carbon (e.g., sp³, sp², carbonyl). The isonitrile carbon is particularly diagnostic, appearing far downfield (δ > 150 ppm) due to its unique electronic structure.[1][5]

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is run to differentiate between carbon types (CH₃, CH₂, CH, and quaternary carbons), which is crucial for correctly assigning the signals in the ¹³C spectrum.

Reported Data for this compound K Isonitrile: The ¹H and ¹³C NMR spectra revealed all 29 proton and 26 carbon resonances required by the molecular formula.[5] Key diagnostic signals confirmed the presence of the major structural motifs identified by other spectroscopic methods.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts (δ) for this compound K Isonitrile [1][5]

| Position | δC (ppm) | δH (ppm), multiplicity, J (Hz) | Key Structural Feature |

| Isonitrile | |||

| -N≡C | 158.2 | - | Highly deshielded isonitrile carbon.[1][5] |

| Indole Moiety | |||

| 5 | 111.0 | 6.98, d, J=7.1 | Aromatic protons of a 1,2,3-trisubstituted ring.[1][5] |

| 6 | 123.2 | 7.07, dd, J=7.8, 7.1 | Aromatic protons of a 1,2,3-trisubstituted ring.[1] |

| 7 | 108.3 | 7.09, d, J=7.8 | Aromatic protons of a 1,2,3-trisubstituted ring.[1] |

| Chlorinated Methine | |||

| 13 | 66.4 | 4.47, m | Deshielded methine due to adjacent chlorine atom.[1][5] |

| Vinyl Group | |||

| 20 | 143.2 | 6.06, dd, J=17.6, 11.0 | Characteristic vinyl proton signals.[1][5] |

| 21 | 118.7 | 5.43 (E), 5.36 (Z) | Characteristic vinyl proton signals.[1] |

| Methyl Groups | |||

| 17 | 25.1 | 1.51, s | Gem-dimethyl group. |

| 18 | 29.8 | 1.38, s | Gem-dimethyl group. |

| 19 | 23.0 | 1.62, s | Methyl on a quaternary carbon. |

| 27 | 26.2 | 1.58, s | Methyl on a double bond. |

| 28 | 18.4 | 1.57, s | Methyl on a double bond. |

2D NMR: Mapping the Molecular Framework

Expertise & Causality: While 1D NMR identifies the pieces, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling). This is used to trace out spin systems, such as the -CH-CH₂- fragments within the molecule.[9]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the primary method for assigning carbon resonances based on their known proton assignments.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. These "long-range" correlations are used to connect the individual spin systems identified by COSY and to link them to quaternary carbons and heteroatoms.[9][10]

Structural Elucidation via 2D NMR: The planar structure of this compound K isonitrile was pieced together by a logical analysis of its 2D NMR data.[1]

-

Indole Connectivity: HMBC correlations from the aromatic protons H-5 to C-9, H-6 to C-4 and C-8, and H-7 to C-9 firmly established the connectivity within the indole ring system.[1][5]

-

Connecting the Rings: The gem-dimethyl protons (H₃-17 and H₃-18) showed HMBC correlations to both C-4 (on the indole ring) and C-16, linking this portion of the molecule.[1][5]

-

Mapping Spin Systems: COSY data identified an isolated spin system from H-13 through H₂-14 to H-15.[1][5] HMBC correlations from the gem-dimethyl groups (H₃-17/18) to C-15 connected this fragment to the rest of the molecule.[1]

-

Final Connections: Further long-range HMBC correlations were used to establish the final ring closures and the placement of the remaining functional groups, leading to the complete planar structure.[1][5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound K isonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

-

Instrument Setup: The experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity. The instrument should be properly tuned and shimmed for the specific sample.

-

1D Spectra Acquisition:

-

¹H: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time.

-

DEPT-135: Acquire a DEPT-135 spectrum to distinguish CH/CH₃ (positive signals) from CH₂ (negative signals) carbons. Quaternary carbons are not observed.

-

-

2D Spectra Acquisition: Acquire a standard suite of 2D experiments using the instrument's default parameter sets, adjusting as necessary:

-

COSY: To map ¹H-¹H couplings.

-

HSQC: To map one-bond ¹H-¹³C correlations.

-

HMBC: To map long-range ¹H-¹³C correlations. This is often the longest experiment.

-

-

Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Analyze the 1D spectra to identify all signals and then use the 2D spectra to systematically build the molecular structure by connecting the spin systems.

Final Confirmation: X-ray Crystallography

While the combination of MS, IR, UV, and NMR can define the planar structure and suggest relative stereochemistry, it cannot definitively establish the absolute configuration. X-ray crystallography is the gold standard for this purpose. By diffracting X-rays off a single, high-quality crystal of the compound, one can generate a three-dimensional electron density map and determine the precise spatial arrangement of every atom.

For this compound K isonitrile, single-crystal X-ray diffraction analysis was successfully performed, which not only confirmed the planar structure derived from NMR analysis but also unambiguously determined the absolute stereochemistry as 10R, 11S, 12R, 13R, and 15R.[1] This final step provides the ultimate validation of the structural elucidation process.

References

- 1. Antimicrobial this compound Isonitriles from the Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antimicrobial this compound isonitriles from the cyanobacterium Fischerella ambigua. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Antimicrobial this compound isonitriles from the cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hapalindole-related Alkaloids from the Cultured Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchdata.edu.au [researchdata.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Ambiguine Alkaloids: A Technical Guide to Their Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Bioactive Natural Products

The ambiguine alkaloids, a structurally complex family of indole alkaloids isolated from cyanobacteria of the order Stigonematales, represent a compelling class of natural products with a diverse range of potent biological activities.[1][2] First identified in 1992, these compounds are characterized by a unique polycyclic ring system, often featuring an isonitrile or nitrile functional group, and a variable degree of chlorination.[2][3][4] Their intricate architecture and significant bioactivities, including anticancer, antibacterial, and antifungal properties, have made them a subject of intense research in both natural product synthesis and pharmacology.[1][2][5]

This technical guide provides an in-depth exploration of the mechanisms of action of this compound alkaloids, with a focus on their anticancer properties. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering insights into the molecular pathways targeted by these compounds, detailed experimental protocols for their study, and a summary of their structure-activity relationships.

Anticancer Mechanism of Action: Targeting the NF-κB Signaling Pathway

A primary mechanism through which this compound alkaloids exert their anticancer effects is the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][6] This pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers, contributing to tumor growth, survival, and metastasis.

Inhibition of IκB Kinase (IKKβ) and Downregulation of NF-κB Subunits

This compound I isonitrile has been identified as a potent inhibitor of the NF-κB pathway, with an IC50 value of 30 nM.[3][4] The inhibitory action is directed at the IκB kinase (IKK) complex, specifically targeting the IKKβ subunit.[4] In the canonical NF-κB pathway, IKKβ phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically composed of p65 and p50 subunits) to translocate into the nucleus and activate the transcription of pro-survival genes.

By inhibiting IKKβ, this compound I isonitrile prevents the phosphorylation and degradation of IκBα.[4] This results in the sequestration of the p65 and p50 NF-κB subunits in the cytoplasm, effectively blocking their nuclear translocation and transcriptional activity.[4] Immunoblot analyses have confirmed a dose-dependent downregulation of both p65 and p50 subunits in cancer cells treated with this compound I isonitrile.[4]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound alkaloids.

Induction of Caspase-Independent Apoptosis and Cell Cycle Arrest

The inhibition of the NF-κB pathway by this compound alkaloids leads to the induction of apoptosis in cancer cells. Notably, this programmed cell death occurs through a caspase-independent mechanism.[3][4] While many apoptotic pathways converge on the activation of caspases, certain stimuli can trigger cell death without their involvement. In studies with MCF-7 breast cancer cells, treatment with this compound I isonitrile led to an increase in the sub-G1 cell population, indicative of apoptosis, without the activation of caspase-7.[3][4]

The apoptotic effect is also associated with a blockage of the cell cycle in the G1 phase.[3][4] This suggests that this compound alkaloids interfere with the cellular machinery that governs the transition from the G1 to the S phase of the cell cycle, preventing cancer cells from replicating their DNA and proliferating. This G1 arrest, coupled with the induction of caspase-independent apoptosis, contributes to the overall cytotoxic effect of these compounds.

Antimicrobial and Antifungal Activities

In addition to their anticancer properties, this compound alkaloids exhibit potent antimicrobial and antifungal activities.[1][5] Several this compound isonitriles have demonstrated significant inhibitory effects against a range of pathogenic bacteria and fungi.

Antibacterial Activity

This compound isonitriles have shown notable activity against Gram-positive bacteria, including Mycobacterium tuberculosis and Bacillus anthracis.[5] For instance, this compound K and M isonitriles display potent activity against M. tuberculosis, while this compound A isonitrile is highly effective against B. anthracis.[5] The exact molecular mechanism of their antibacterial action is still under investigation, but it is likely distinct from their anticancer mechanism and may involve the disruption of essential bacterial cellular processes. The isonitrile functional group is thought to play a crucial role in their antimicrobial efficacy.

Antifungal Activity

The fungicidal properties of this compound isonitriles have also been reported.[3] While the specific fungal targets have not been fully elucidated, the mechanism may involve the disruption of fungal cell membrane integrity or the inhibition of key enzymes essential for fungal survival. The broad-spectrum antifungal activity of these compounds makes them interesting candidates for the development of new antifungal agents.

Quantitative Bioactivity Data

The following table summarizes the reported cytotoxic and antimicrobial activities of selected this compound alkaloids.

| Alkaloid | Activity Type | Target | Measurement | Value (µM) | Reference |

| This compound I Isonitrile | NF-κB Inhibition | - | IC50 | 0.03 | [3][4] |

| This compound I Isonitrile | Cytotoxicity | HT-29 Colon Cancer | EC50 | 4.35 | [3][4] |

| This compound I Isonitrile | Cytotoxicity | MCF-7 Breast Cancer | EC50 | 1.7 | [3][4] |

| This compound K Isonitrile | Antibacterial | M. tuberculosis | MIC | 6.6 | [5] |

| This compound M Isonitrile | Antibacterial | M. tuberculosis | MIC | 7.5 | [5] |

| This compound A Isonitrile | Antibacterial | B. anthracis | MIC | 1.0 | [5] |

Structure-Activity Relationships

The biological activity of this compound alkaloids is closely linked to their complex chemical structures. Key structural features that influence their potency include:

-

The Isonitrile Group: The presence of the isonitrile functional group is a recurring feature in many of the most active this compound alkaloids and is considered crucial for their biological effects.

-

Chlorination: The presence and position of chlorine atoms on the alkaloid scaffold can significantly impact bioactivity.

-

The Pentacyclic Core: The rigid, pentacyclic structure of many ambiguines provides a specific three-dimensional conformation that is likely important for target binding.

-

The Seven-Membered Ring: Variations in the functionalization of the seven-membered ring in pentacyclic ambiguines can modulate their activity.

Further research through the synthesis and biological evaluation of a wider range of this compound analogs is needed to fully delineate the structure-activity relationships and to guide the design of more potent and selective derivatives.

Experimental Protocols

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity. It is based on the ability of the SRB dye to bind to protein components of cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound alkaloid for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

Figure 2: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

NF-κB Inhibition: Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB using a reporter gene system.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene driven by an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase).

-

Compound Treatment: Treat the transfected cells with the this compound alkaloid for a short pre-incubation period.

-

NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

-

Cell Lysis: After the stimulation period, lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Compound Dilution: Prepare a serial dilution of the this compound alkaloid in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time) for the test microorganism.

-

MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The this compound alkaloids are a promising class of natural products with significant potential for the development of new anticancer, antibacterial, and antifungal therapies. Their ability to potently inhibit the NF-κB signaling pathway provides a clear mechanism for their anticancer effects. While the precise molecular targets of their antimicrobial activities are still being elucidated, their broad-spectrum efficacy warrants further investigation.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound alkaloids in bacteria and fungi to better understand their antimicrobial mechanisms of action.

-

Conducting detailed structure-activity relationship studies through the synthesis and biological evaluation of a wider array of this compound analogs to optimize their potency and selectivity.

-

Investigating the in vivo efficacy and safety of lead this compound compounds in preclinical animal models of cancer and infectious diseases.

-

Exploring the potential for synergistic combinations of this compound alkaloids with existing chemotherapeutic or antimicrobial agents.

The continued exploration of the this compound alkaloids holds great promise for the discovery of novel therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

- 1. Antimicrobial this compound Isonitriles from the Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of the Chlorinated Pentacyclic Indole Alkaloid (+)-Ambiguine G - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthetic Studies on the this compound Family of Alkaloids: Construction of the ABCD Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial this compound isonitriles from the cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Introduction: The Ambiguines, a Class of Structurally Complex Indole Alkaloids

An In-Depth Technical Guide to the Physical and Chemical Properties of Ambiguine Alkaloids

The ambiguines are a fascinating and structurally intricate family of indole alkaloids produced by cyanobacteria (blue-green algae), particularly from the order Stigonematales, with Fischerella ambigua being a notable source.[1][2] First isolated in the early 1990s, they belong to the larger hapalindole family of natural products.[3] What distinguishes the ambiguines is the presence of an additional isoprene unit, typically as a reverse-prenyl group, attached to the C-2 position of the indole core.[3][4] This seemingly minor addition unlocks a cascade of structural complexity, leading to densely functionalized tetracyclic and pentacyclic frameworks that have captivated synthetic chemists and pharmacologists alike.[5]

These natural products are not merely chemical curiosities; they exhibit a wide spectrum of potent biological activities, including significant antifungal and antimicrobial properties, with some members showing efficacy against critical pathogens like Mycobacterium tuberculosis and Bacillus anthracis.[3][6] Their complex architecture and promising bioactivities make the ambiguines compelling targets for total synthesis and valuable lead compounds in drug discovery programs. This guide provides a comprehensive overview of their chemical and physical properties, biosynthetic origins, biological activities, and the experimental methodologies used for their study.

Chemical Structure and Diversity

The structural foundation of the ambiguines is a hapalindole core, which is a tetracyclic system derived from a tryptamine unit and a monoterpene. The defining feature of the this compound subfamily is the C-2 prenylation of this core.

-

Tetracyclic vs. Pentacyclic Skeletons: The this compound family is broadly divided into two structural subclasses:

-

Tetracyclic Ambiguines: These compounds, such as this compound H, retain the basic hapalindole framework with the added C-2 reverse-prenyl group.[5]

-

Pentacyclic Ambiguines: In the more complex members of the family, this prenyl group cyclizes to connect the indole C-2 position with the distal cyclohexane ring, forming a characteristic seven-membered ring.[1][3] This fusion creates a rigid and sterically hindered pentacyclic scaffold (a 6-6-6-5-7 ring system) that presents a formidable challenge for chemical synthesis.[7]

-

-

Functional Group Diversity: Nature has decorated the this compound scaffold with a remarkable variety of functional groups, leading to numerous congeners (e.g., ambiguines A-Q). This diversity arises from late-stage enzymatic tailoring of the core structure.[7][8] Common modifications include:

-

Isonitriles and Nitriles: Many ambiguines feature an isonitrile (-N≡C) or nitrile (-C≡N) group, which contributes significantly to their biological activity.

-

Halogenation: Chlorinated congeners, such as this compound G, are common, with the chlorine atom typically found at the C-13 position.[5][9]

-

Oxidation: A wide array of oxidative modifications are observed, including hydroxyls, epoxides, and ketones, which further contribute to the structural and stereochemical complexity.[4]

-

The combination of a polycyclic core, up to eight contiguous stereocenters, and diverse functional groups makes the ambiguines a rich source of chemical diversity and a challenging subject for stereoselective synthesis.[7]

Biosynthesis: Nature's Blueprint for Complexity

Understanding the biosynthesis of ambiguines provides critical insight into the origin of their complex structures. The pathway is orchestrated by a dedicated set of enzymes encoded within the this compound (amb) biosynthetic gene cluster, which has been identified in Fischerella ambigua.[7][10]

The biosynthesis begins with precursors common to all hapalindole-type alkaloids: 3-((Z)-2′-isocyanoethenyl) indole and geranyl pyrophosphate (GPP).[7] A series of cyclizations forms the initial hapalindole core. The key step that defines the this compound pathway is the subsequent prenylation at the C-2 position of the indole ring, catalyzed by a specific dimethylallyltransferase enzyme.[7][8] This step attaches the characteristic isoprene unit.

Following this crucial C-2 functionalization, a suite of late-stage tailoring enzymes, particularly non-heme iron-dependent oxygenases, diversifies the this compound scaffold.[7][8] These enzymes perform regio- and stereospecific reactions, including chlorination, hydroxylation, and epoxidation, to generate the wide array of naturally occurring this compound congeners.

Caption: Simplified biosynthetic pathway of this compound alkaloids.

Physicochemical Properties

As with most alkaloids, ambiguines are nitrogen-containing basic compounds. Their complex, largely nonpolar carbon skeletons render them insoluble in water but soluble in organic solvents like methanol, chloroform, and dimethyl sulfoxide.[11] While general physical properties can be inferred from their classification as alkaloids (e.g., crystalline solids, bitter taste), specific quantitative data has been precisely determined for several members of the family through total synthesis efforts.